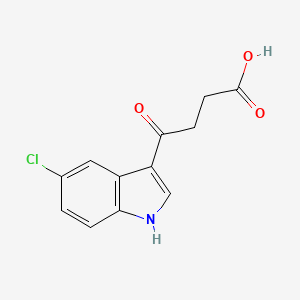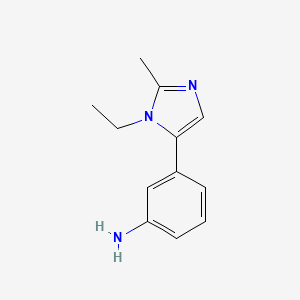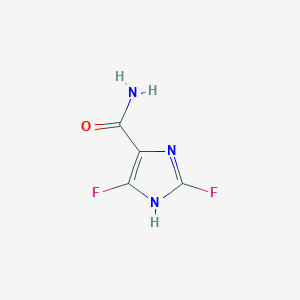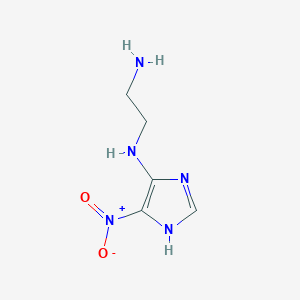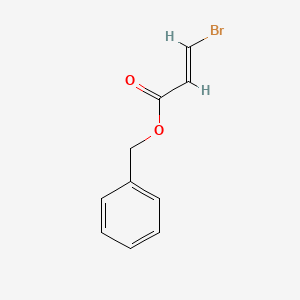
(E)-Benzyl 3-bromoacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-Benzyl 3-bromoacrylate is an organic compound with the molecular formula C10H9BrO2 It is characterized by the presence of a benzyl group attached to a 3-bromoacrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: (E)-Benzyl 3-bromoacrylate can be synthesized through several methods. One common approach involves the esterification of (E)-3-bromoacrylic acid with benzyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to facilitate the esterification reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: (E)-Benzyl 3-bromoacrylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of substituted acrylates.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidative cleavage of the double bond can be achieved using reagents like ozone (O3) or potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or thiourea in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether under inert atmosphere.
Oxidation: Ozone (O3) in dichloromethane (CH2Cl2) at low temperatures.
Major Products:
Nucleophilic Substitution: Substituted acrylates with various functional groups.
Reduction: Benzyl 3-bromo-2-propenol.
Oxidation: Carboxylic acids or aldehydes, depending on the reaction conditions.
Scientific Research Applications
(E)-Benzyl 3-bromoacrylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of new drugs, particularly those targeting cancer and infectious diseases.
Industry: Utilized in the production of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-benzyl 3-bromoacrylate involves its reactivity towards nucleophiles and electrophiles. The presence of the bromine atom and the conjugated double bond makes it a versatile intermediate in organic synthesis. It can participate in various reactions, forming new carbon-carbon and carbon-heteroatom bonds, which are crucial in the construction of complex molecular architectures.
Comparison with Similar Compounds
(E)-Methyl 3-bromoacrylate: Similar structure but with a methyl group instead of a benzyl group.
(E)-Ethyl 3-bromoacrylate: Contains an ethyl group, offering different reactivity and solubility properties.
(E)-Phenyl 3-bromoacrylate: Features a phenyl group, which can influence the compound’s electronic properties.
Uniqueness: (E)-Benzyl 3-bromoacrylate is unique due to the presence of the benzyl group, which can enhance its reactivity and provide additional sites for functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules, offering versatility that similar compounds may lack.
Properties
Molecular Formula |
C10H9BrO2 |
|---|---|
Molecular Weight |
241.08 g/mol |
IUPAC Name |
benzyl (E)-3-bromoprop-2-enoate |
InChI |
InChI=1S/C10H9BrO2/c11-7-6-10(12)13-8-9-4-2-1-3-5-9/h1-7H,8H2/b7-6+ |
InChI Key |
NLHQYJXJHUQQQQ-VOTSOKGWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)/C=C/Br |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C=CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



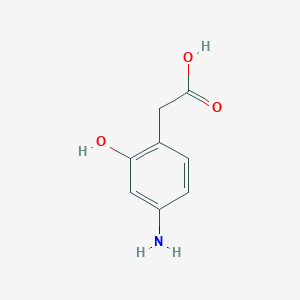
![2-(2-Methylbutyl)-1h-benzo[d]imidazole](/img/structure/B12821959.png)
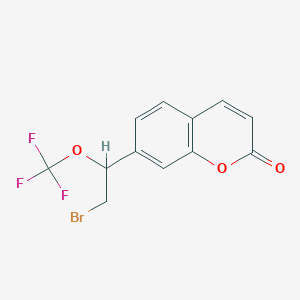

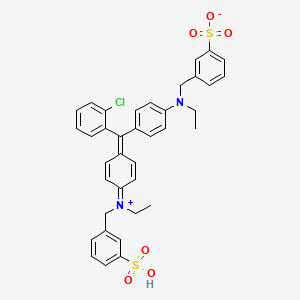
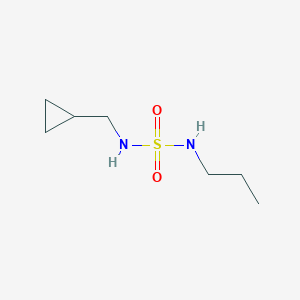
![3-Bromo-5-(ethylsulfonyl)-6-(3-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine](/img/structure/B12821986.png)
![Secoergosta-5,7,10(19),22-tetraene-1,3-diyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethylsilane]](/img/structure/B12821988.png)
